Medifoxamine fumarate
Description
Medifoxamine fumarate is a monoamine reuptake inhibitor primarily used as an antidepressant. Its molecular formula is C₁₆H₁₉NO₂·C₄H₄O₄ (fumarate salt), and it functions as both a serotonin agonist and dopamine agonist . Pharmacologically, it inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) while exhibiting moderate affinity for 5-HT₂A and 5-HT₂C receptors (Ki ≈ 1 μM) . Clinically, it is administered orally or intravenously, with an absolute bioavailability of 21% and an elimination half-life of 1.2 hours after intravenous administration .
Properties
CAS No. |
16604-45-8 |
|---|---|
Molecular Formula |
C20H22NO6- |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-2,2-diphenoxyethanamine |
InChI |
InChI=1S/C16H19NO2.C4H4O4/c1-17(2)13-16(18-14-9-5-3-6-10-14)19-15-11-7-4-8-12-15;5-3(6)1-2-4(7)8/h3-12,16H,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CSQUJXBMSDQIKM-WLHGVMLRSA-M |
SMILES |
CN(C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
C[NH+](C)CC(OC1=CC=CC=C1)OC2=CC=CC=C2.C(=CC(=O)[O-])C(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
16604-45-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
32359-34-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Medifoxamine fumarate; LG 152; LG-152; LG152; Cledial; Geraxyl; |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic and Clinical Efficacy Comparisons
Clinical Findings and Tolerability
- Medifoxamine : Demonstrated efficacy in the Learned Helplessness model (rat) for depression, linked to 5-HT₂C modulation . Combined with clonidine, it showed enhanced efficacy in the Forced Swimming Test .
- Tianeptine : Superior to placebo in reducing depressive symptoms in meta-analyses, but its hepatotoxicity limits use .
- Fluvoxamine : Higher gastrointestinal side-effect incidence compared to medifoxamine’s favorable tolerability profile .
Regulatory and Market Status
- Escitalopram and fluvoxamine are globally marketed, with escitalopram dominating due to its once-daily dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
